

# An In-depth Technical Guide to the Electrophilicity and Reactivity of 1-Bromooctadecane

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## Compound of Interest

Compound Name: 1-Bromooctadecane

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## Introduction

**1-Bromooctadecane** ( $\text{CH}_3(\text{CH}_2)_{17}\text{Br}$ ), also known as stearyl bromide, is a long-chain primary alkyl halide that serves as a versatile building block in organic synthesis. Its utility stems from the presence of a terminal bromine atom, which imparts a significant degree of electrophilicity to the adjacent carbon atom, making it susceptible to attack by a wide range of nucleophiles. This guide provides a comprehensive overview of the electrophilic nature and reactivity of **1-bromooctadecane**, with a focus on its participation in nucleophilic substitution and elimination reactions. Detailed experimental protocols for key transformations and quantitative data are presented to assist researchers in leveraging the synthetic potential of this important chemical intermediate.

## Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of **1-bromooctadecane** is fundamental to its application in research and development.

## Physicochemical Properties

**1-Bromooctadecane** is a white to light gray crystalline powder at room temperature, which can exist as a liquid at elevated temperatures.<sup>[1]</sup> It is insoluble in water but soluble in common

organic solvents.[2]

Property	Value	Reference(s)
Molecular Formula	C <sub>18</sub> H <sub>37</sub> Br	
Molecular Weight	333.39 g/mol	
CAS Number	112-89-0	
Appearance	White to light gray crystalline powder	[1][2]
Melting Point	25-30 °C	
Boiling Point	214-216 °C at 12 mmHg	
Density	0.976 g/mL at 25 °C	
Flash Point	> 110 °C	

## Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of **1-bromooctadecane** and its reaction products.[3][4]

Spectrum Type	Key Features	Reference(s)
$^1\text{H}$ NMR ( $\text{CDCl}_3$ )	$\delta$ ~3.41 (t, 2H, $-\text{CH}_2\text{Br}$ ), ~1.85 (quint, 2H, $-\text{CH}_2\text{CH}_2\text{Br}$ ), ~1.25 (m, 30H, $-(\text{CH}_2)_{15}-$ ), ~0.88 (t, 3H, $-\text{CH}_3$ )	[4][5]
$^{13}\text{C}$ NMR ( $\text{CDCl}_3$ )	$\delta$ ~33.8 ( $-\text{CH}_2\text{Br}$ ), ~32.8, ~31.9, ~29.7, ~29.6, ~29.5, ~29.3, ~29.1, ~28.7, ~28.1, ~22.7, ~14.1 ( $-\text{CH}_3$ )	[5]
IR (Melt)	$\nu$ ( $\text{cm}^{-1}$ ) ~2920, ~2850 (C-H stretch), ~1465 (C-H bend), ~645 (C-Br stretch)	[1][3]
Mass Spectrum (EI)	$m/z$ 253/255 ( $[\text{M}-\text{Br}]^+$ ), prominent fragments from cleavage of the alkyl chain	[1][3]

## Electrophilicity and Core Reactivity

The C-Br bond in **1-bromooctadecane** is polar, with the bromine atom being more electronegative than the carbon atom. This polarization results in a partial positive charge ( $\delta^+$ ) on the  $\alpha$ -carbon and a partial negative charge ( $\delta^-$ ) on the bromine atom, rendering the  $\alpha$ -carbon electrophilic and susceptible to nucleophilic attack.[2]

The reactivity of **1-bromooctadecane** is dominated by two competing reaction pathways: nucleophilic substitution ( $\text{S}_\text{n}$ ) and elimination (E). The outcome of a reaction is highly dependent on the nature of the nucleophile/base, the solvent, and the reaction temperature.

## Nucleophilic Substitution Reactions ( $\text{S}_\text{n}2$ )

As a primary alkyl halide, **1-bromooctadecane** strongly favors the bimolecular nucleophilic substitution ( $\text{S}_\text{n}2$ ) mechanism.[6] This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry (though **1-bromooctadecane** is achiral).[7] The rate of the  $\text{S}_\text{n}2$  reaction is

dependent on the concentration of both the substrate and the nucleophile ( $\text{Rate} = k[\text{R-Br}][\text{Nu}^-]$ ).<sup>[7][8]</sup>

## Elimination Reactions (E2)

While  $\text{S}_{\text{N}}2$  reactions are generally favored, elimination reactions can become significant, particularly with the use of strong, sterically hindered bases. The bimolecular elimination (E2) mechanism is a concerted, one-step process where the base abstracts a proton from the  $\beta$ -carbon, simultaneously with the departure of the bromide leaving group, to form an alkene (1-octadecene).<sup>[9][10]</sup> The E2 reaction rate is also second order ( $\text{Rate} = k[\text{R-Br}][\text{Base}]$ ).<sup>[9]</sup>

## Quantitative Reactivity Data

While specific kinetic data for **1-bromooctadecane** is scarce in the literature, the reactivity trends for long-chain 1-bromoalkanes are well-established. The data for 1-bromooctane can be used as a reasonable approximation to understand the relative rates of reaction with different nucleophiles and the influence of solvents.

## C-Br Bond Dissociation Energy

The C-Br bond dissociation energy (BDE) is a measure of the energy required to homolytically cleave the C-Br bond. For primary bromoalkanes, this value is relatively consistent.

Bond	Bond Dissociation Energy (kcal/mol)	Reference(s)
$\text{CH}_3\text{CH}_2\text{-Br}$	~68	<sup>[11]</sup>

Note: The BDE for the C-Br bond in **1-bromooctadecane** is expected to be of a similar magnitude.

## Relative Reaction Rates

The rate of  $\text{S}_{\text{N}}2$  reactions is highly dependent on the nucleophilicity of the attacking species and the solvent. Polar aprotic solvents generally accelerate  $\text{S}_{\text{N}}2$  reactions.

Table 4.2.1: Effect of Nucleophile on  $\text{S}_{\text{N}}2$  Reaction Rate (Illustrative for a primary bromoalkane)

Nucleophile	Relative Rate
I <sup>-</sup>	~100
CN <sup>-</sup>	~125
N <sub>3</sub> <sup>-</sup>	~500
OH <sup>-</sup>	~16
Cl <sup>-</sup>	1
H <sub>2</sub> O	~0.001

Table 4.2.2: Effect of Solvent on the S<sub>N</sub>2 Reaction of a Primary Bromoalkane with Azide (N<sub>3</sub><sup>-</sup>) (Illustrative)

Solvent	Solvent Type	Relative Rate
Dimethylformamide (DMF)	Polar Aprotic	~2800
Acetone	Polar Aprotic	~500
Ethanol	Polar Protic	~4
Methanol	Polar Protic	~1

## Key Experimental Protocols

The following protocols are representative of the synthetic transformations involving **1-bromooctadecane**.

### Williamson Ether Synthesis

This method is used to prepare ethers via an S<sub>N</sub>2 reaction between an alkoxide and an alkyl halide.<sup>[12]</sup>

Materials:

- **1-Bromooctadecane**

- Alcohol (e.g., ethanol, phenol)
- Sodium hydride (NaH) or a suitable base (e.g.,  $K_2CO_3$  for phenols)
- Anhydrous tetrahydrofuran (THF) or acetone
- Saturated aqueous ammonium chloride ( $NH_4Cl$ ) solution
- Diethyl ether or ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate ( $MgSO_4$ ) or sodium sulfate ( $Na_2SO_4$ )

Procedure (for an aliphatic alcohol):

- In a dry, nitrogen-flushed round-bottom flask, suspend sodium hydride (1.2 equivalents) in anhydrous THF.
- Cool the suspension to 0 °C and add the alcohol (1.0 equivalent) dropwise.
- Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
- Add **1-bromooctadecane** (1.0 equivalent) to the reaction mixture.
- Heat the reaction to reflux and monitor by thin-layer chromatography (TLC).
- Upon completion, cool the mixture to room temperature and carefully quench with saturated aqueous  $NH_4Cl$  solution.
- Extract the aqueous layer with diethyl ether.
- Wash the combined organic layers with water and then brine.
- Dry the organic layer over anhydrous  $MgSO_4$ , filter, and concentrate under reduced pressure.
- Purify the crude ether by column chromatography.

## Gabriel Synthesis of Primary Amines

The Gabriel synthesis provides a reliable method for the preparation of primary amines, avoiding the overalkylation that can occur with direct amination.[\[13\]](#)[\[14\]](#)

Materials:

- **1-Bromooctadecane**
- Potassium phthalimide
- Anhydrous N,N-dimethylformamide (DMF)
- Hydrazine monohydrate
- Ethanol
- 2 M Hydrochloric acid
- Concentrated sodium hydroxide solution
- Diethyl ether
- Anhydrous sodium sulfate

Procedure:

- In a round-bottom flask, dissolve potassium phthalimide (1.0 equivalent) and **1-bromooctadecane** (1.0 equivalent) in anhydrous DMF.
- Heat the mixture with stirring and monitor the formation of N-octadecylphthalimide by TLC.
- After the reaction is complete, cool the mixture and remove the DMF under reduced pressure.
- To the residue, add ethanol and hydrazine monohydrate (1.5 equivalents).
- Heat the mixture to reflux to cleave the phthalimide group.

- Cool the reaction mixture and add 2 M HCl to precipitate the phthalhydrazide byproduct.
- Filter the mixture and make the filtrate basic (pH > 12) with concentrated NaOH.
- Extract the aqueous layer with diethyl ether.
- Dry the combined organic layers over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate to yield octadecylamine.

## Synthesis of Octadecanenitrile

The reaction with cyanide is a useful method for carbon chain extension.[\[15\]](#)[\[16\]](#)

Materials:

- **1-Bromooctadecane**
- Sodium cyanide or potassium cyanide
- Ethanol
- Water

Procedure:

- In a round-bottom flask equipped with a reflux condenser, dissolve **1-bromooctadecane** (1.0 equivalent) in ethanol.
- Add a solution of sodium cyanide (1.2 equivalents) in a minimal amount of water to the ethanolic solution.
- Heat the mixture to reflux and monitor the reaction by TLC.
- Upon completion, cool the mixture and remove the ethanol under reduced pressure.
- Add water to the residue and extract the product with diethyl ether.
- Wash the combined organic layers with water and brine.



- Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate to give the crude nitrile.
- Purify by vacuum distillation or recrystallization.

## E2 Elimination to 1-Octadecene

The use of a strong, bulky base favors the E2 elimination pathway.

Materials:

- **1-Bromooctadecane**
- Potassium tert-butoxide
- Anhydrous tert-butanol
- Saturated aqueous ammonium chloride solution
- Hexane
- Brine
- Anhydrous sodium sulfate

Procedure:

- In a dry round-bottom flask, dissolve **1-bromooctadecane** (1.0 equivalent) in anhydrous tert-butanol.
- Add potassium tert-butoxide (1.5 equivalents) portion-wise at room temperature.
- Heat the mixture to reflux and monitor the reaction by TLC or GC.
- After completion, cool the mixture and quench with saturated aqueous  $\text{NH}_4\text{Cl}$  solution.
- Extract the product with hexane.
- Wash the combined organic layers with brine.

- Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate to yield 1-octadecene.

## Logical Relationships and Workflows

### Conclusion

**1-Bromooctadecane** is a valuable and versatile substrate in organic synthesis, primarily due to the electrophilic nature of the carbon atom bonded to the bromine. Its reactivity is predominantly governed by the  $\text{S}_{\text{N}}2$  mechanism, allowing for the straightforward introduction of the long octadecyl chain into a variety of molecules. However, the potential for competing  $\text{E}2$  elimination reactions must be considered, especially when employing strong, sterically hindered bases. By carefully selecting nucleophiles, bases, solvents, and reaction temperatures, researchers can effectively control the reaction outcome to achieve the desired synthetic targets. The experimental protocols and data presented in this guide serve as a practical resource for scientists and professionals in the field of drug development and materials science, enabling the efficient utilization of **1-bromooctadecane** in their synthetic endeavors.

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### References

- 1. 1-Bromooctadecane |  $\text{C}_{18}\text{H}_{37}\text{Br}$  | CID 8218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. spectrabase.com [spectrabase.com]
- 4. benchchem.com [benchchem.com]
- 5. 1-Bromooctadecane(112-89-0)  $^1\text{H}$  NMR [m.chemicalbook.com]
- 6. fiveable.me [fiveable.me]
- 7.  $\text{S}_{\text{N}}1$  and  $\text{S}_{\text{N}}2$  reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 8. 11.2 The  $\text{S}_{\text{N}}2$  Reaction - Organic Chemistry | OpenStax [openstax.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. dalalinstitute.com [dalalinstitute.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 14. organicchemistrytutor.com [organicchemistrytutor.com]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. Reaction between ethanolic potassium cyanide and haloalkanes halogenoalkanes synthesis of nitriles apparatus chemicals needed advanced A level organic chemistry revision notes [docbrown.info]
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